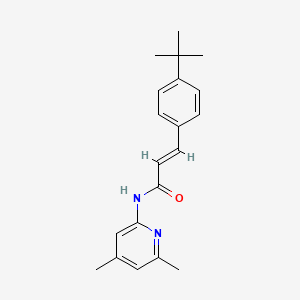
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is known for its ability to inhibit protein kinase B (PKB) and B cell receptor (BCR) signaling pathways.
Scientific Research Applications
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of oncology, TAK-659 has been shown to inhibit the growth of B-cell malignancies. In addition, TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Mechanism of Action
TAK-659 acts as an inhibitor of protein kinase B (3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide) and B cell receptor (BCR) signaling pathways. This compound is a key regulator of cell survival, growth, and metabolism, while BCR is a critical component of B-cell receptor signaling. By inhibiting these pathways, TAK-659 can induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune diseases. In addition, TAK-659 has been shown to inhibit the proliferation of B-cells and decrease the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its specificity for 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide and BCR signaling pathways, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One potential direction is the development of more soluble analogs of TAK-659, which could improve its pharmacological properties. Another direction is the investigation of TAK-659 in combination with other drugs, which could enhance its efficacy in the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanisms of action of TAK-659 and its potential applications in other fields, such as neurology and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in various fields. Its specificity for this compound and BCR signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases. However, further studies are needed to fully elucidate its mechanisms of action and potential applications in other fields.
Synthesis Methods
The synthesis of 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with 4-tert-butylbenzaldehyde to form the intermediate compound. Finally, the intermediate is reacted with acryloyl chloride to yield the desired product.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-12-15(2)21-18(13-14)22-19(23)11-8-16-6-9-17(10-7-16)20(3,4)5/h6-13H,1-5H3,(H,21,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUIBCRVFRTJV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

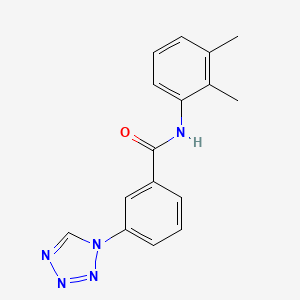
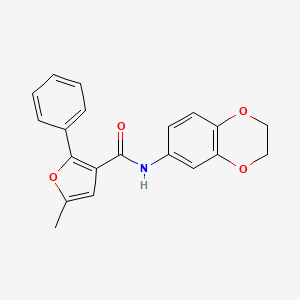
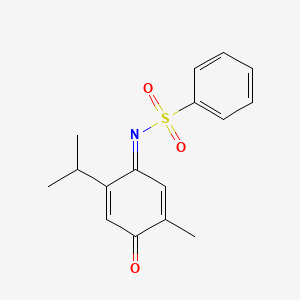



![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)
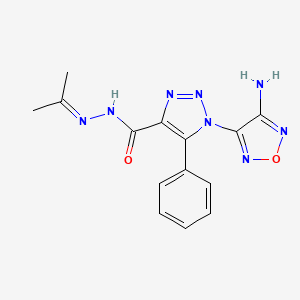

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)